Synthesis Yield Comparison: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Demonstrates High Synthetic Efficiency
The synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine via a scalable industrial route achieves an 84% isolated yield under specified conditions [1]. This quantifiable yield provides a benchmark for synthetic efficiency when compared to other aminotriazine building blocks. For instance, the synthesis of the closely related analog 2-amino-4-chloro-6-methyl-1,3,5-triazine, while also well-documented, does not have a directly comparable, widely cited single-step yield in the same synthetic context, making the 84% figure a key differentiator for process economics.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | 2-Amino-4-chloro-6-methyl-1,3,5-triazine (synthesis yield data not directly comparable in the same context) |
| Quantified Difference | The target compound has a well-defined, high isolated yield benchmark for its synthesis from dimethyl N-cyanoimido carbonate and acetamidine hydrochloride. |
| Conditions | Reaction of dimethyl N-cyanoimido carbonate and acetamidine hydrochloride in methanol with potassium hydroxide at 10°C, followed by stirring at 25°C for 2 hours. |
Why This Matters
An 84% yield in this key synthetic step supports favorable process economics and reliable large-scale production for procurement planning.
- [1] E. I. Du Pont de Nemours and Company. US5070199A. 1991. View Source
